5-Bromo-2’,3’,5’-tri-O-acetyluridine 5-Bromo-2’,3’,5’-tri-O-acetyluridine
Brand Name: Vulcanchem
CAS No.: 105659-32-3
VCID: VC0026539
InChI: InChI=1S/C15H17BrN2O9/c1-6(19)24-5-10-11(25-7(2)20)12(26-8(3)21)14(27-10)18-4-9(16)13(22)17-15(18)23/h4,10-12,14H,5H2,1-3H3,(H,17,22,23)
SMILES: CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C)OC(=O)C
Molecular Formula: C₁₅H₁₇BrN₂O₉
Molecular Weight: 449.21 g/mol

5-Bromo-2’,3’,5’-tri-O-acetyluridine

CAS No.: 105659-32-3

Reference Standards

VCID: VC0026539

Molecular Formula: C₁₅H₁₇BrN₂O₉

Molecular Weight: 449.21 g/mol

5-Bromo-2’,3’,5’-tri-O-acetyluridine - 105659-32-3

CAS No. 105659-32-3
Product Name 5-Bromo-2’,3’,5’-tri-O-acetyluridine
Molecular Formula C₁₅H₁₇BrN₂O₉
Molecular Weight 449.21 g/mol
IUPAC Name [3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
Standard InChI InChI=1S/C15H17BrN2O9/c1-6(19)24-5-10-11(25-7(2)20)12(26-8(3)21)14(27-10)18-4-9(16)13(22)17-15(18)23/h4,10-12,14H,5H2,1-3H3,(H,17,22,23)
Standard InChIKey OVWGEZUVGHETAU-UHFFFAOYSA-N
SMILES CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C)OC(=O)C
Synonyms 2’,3’,5’-Triacetyl-5-bromouridine; 5-Bromouridine 2’,3’,5’-Triacetate
PubChem Compound 4213650
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator